molecular formula C17H13Cl2N3 B2539188 (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine CAS No. 338392-72-6

(4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine

Cat. No.: B2539188
CAS No.: 338392-72-6
M. Wt: 330.21
InChI Key: JCRIBCJXHOOKTO-RGVLZGJSSA-N
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Description

(4-Chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine is a synthetic organic compound featuring an imidazole core, a privileged structure in medicinal chemistry. The imidazole scaffold is a known bioisostere of naturally occurring moieties and is found in numerous pharmacologically active molecules, ranging from antifungal and anthelmintic agents to antiviral compounds and anticancer drugs . This particular molecule is structurally characterized by a 4-chlorophenyl group and a Schiff base moiety, where an imine linkage connects the core imidazole ring to a benzylamine derivative. Such a structure suggests potential for coordination chemistry and as a ligand for various metal ions. Based on its structural similarities to other documented molecules, this compound is of significant interest for research into new small bioactive molecules . It may serve as a key intermediate in the synthesis of more complex heterocyclic systems or be investigated for its potential interactions with biological targets. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the role of the chloro-substituents and the imine bond in modulating biological activity and physicochemical properties. All products are intended for Research Use Only (RUO) and are not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-[(4-chlorophenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3/c18-14-8-6-12(7-9-14)10-20-11-15-16(19)22-17(21-15)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRIBCJXHOOKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine typically involves the condensation of 4-chlorobenzaldehyde with 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde in the presence of a suitable amine. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloro Substituents

The chloro groups on the aromatic rings undergo nucleophilic substitution under specific conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Aromatic substitutionThiomorpholine, dioxane, refluxThiadiazole derivatives~80%
DisplacementKMnO₄, NaHCO₃, aqueous refluxCarboxylic acid derivatives55%
  • Mechanism : The electron-withdrawing nature of the chloro groups activates the aromatic ring for nucleophilic attack. Thiomorpholine displaces chlorine in dichloroethane at 90°C, forming hybrid thiadiazole-imidazole derivatives .

Imine Functional Group Reactivity

The imine (–CH=N–) group participates in condensation, reduction, and cycloaddition reactions:

2.1. Condensation with Aldehydes/Ketones

In ethanol at room temperature, the imine reacts with aldehydes (e.g., thiophene-2-carbaldehyde) to form extended conjugated systems :

AldehydeSolventTemperatureProductPurity Method
Thiophene-2-carbaldehydeEthanolRT, 24 h(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amineRecrystallization
  • Characterization : Confirmed via 1H^1H NMR (500 MHz, CDCl₃) and FT-IR (C=N stretch at 1620 cm⁻¹) .

2.2. Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) reduces the imine to a secondary amine, though specific data for this compound requires extrapolation from analogous imidazole derivatives.

Sulfonamide and Thiourea Derivative Formation

The secondary amine reacts with sulfonyl chlorides or isothiocyanates:

Reaction TypeReagents/ConditionsProductBiological Activity (IC₅₀)Source
SulfonylationAryl sulfonyl chlorides, DCE, 90°CN-sulfonylated derivatives2.38–8.13 µM (SISO cells)
Thiourea formationAryl isothiocyanates, pyridineThiourea hybrids14.16 µM (SISO cells)
  • Optimization : Reactions in dichloroethane (DCE) at elevated temperatures improve electrophilic substitution efficiency .

Oxidative Transformations

The imidazole ring and methylene bridge are susceptible to oxidation:

Oxidizing AgentConditionsProductApplicationSource
NH₄Fe(SO₄)₂·12H₂OOxidative cyclizationThiadiazole-imidazole hybridsAntibacterial agents
H₂O₂ (30%)AcOH, 55–60°CSulfone derivativesEnhanced cytotoxicity
  • Mechanism : Ferric ammonium sulfate promotes oxidative cyclization of thiosemicarbazones to thiadiazole derivatives .

Coordination Chemistry

While not explicitly documented for this compound, analogous imidazole derivatives form complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the imine nitrogen and imidazole ring . Such complexes are explored for catalytic or medicinal applications.

Stability Under Acidic/Basic Conditions

The compound’s stability varies with pH:

  • Acidic conditions : Protonation of the imine nitrogen occurs, potentially leading to hydrolysis.

  • Basic conditions : Deprotonation of the imidazole NH group (pKa ~7) enhances nucleophilicity .

Table 2: Cytotoxicity of Selected Derivatives

DerivativeStructure ModificationsIC₅₀ (SISO cells)IC₅₀ (RT-112 cells)
4e 4-Cl-C₆H₄, C₆H₄-Cl(4)2.87 µM3.06 µM
5l CH₃, C₆H₄-C₆H₅2.38 µM3.77 µM

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C16H15Cl2N4C_{16}H_{15}Cl_2N_4, and it features a complex structure that includes a chlorophenyl group and an imidazole derivative. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine exhibit significant antimicrobial properties. A study found that derivatives of imidazole have potent activity against various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that compounds with similar structures induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of imidazole compounds. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine:

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial activity .

Case Study 2: Anticancer Activity

A recent investigation evaluated the compound's effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM, suggesting potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with protein targets, modulating their function and activity.

Comparison with Similar Compounds

Structural Analogues with Imidazole/Related Heterocycles

a) N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanimine ()
  • Structure : Contains a benzimidazole core instead of a phenyl-substituted imidazole. The imine linkage connects to a phenyl group rather than a 4-chlorophenyl moiety.
  • Synthesis: Formed via condensation of (1H-benzo[d]imidazol-2-yl)methanamine with benzaldehyde, followed by reaction with thioglycolic acid to yield thiazolidinone derivatives.
b) N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (3a) ()
  • Structure : Pyrazole ring replaces the imidazole in the target compound. Both share a 4-chlorophenyl group and imine linkage.
  • Physicochemical Data :
    • IR : C=N stretch at 1662 cm⁻¹, comparable to typical Schiff bases.
    • 1H NMR : Imine proton at δ 8.72; aromatic protons at δ 7.26–7.85.
  • Key Differences : Pyrazole’s reduced basicity versus imidazole may influence electronic properties and binding affinity in biological systems .

Benzoheterocyclic Methanamine Derivatives ()

Compounds 18–21 feature diverse heterocycles (e.g., benzo[b]thiophene, pyridine) linked to an N-(4-chlorobenzyl) group via methanamine.

  • Synthesis : All synthesized via General Method B (condensation of aldehydes with (4-chlorophenyl)methylamine).
  • Key Differences :
    • Compound 18 (benzo[b]thiophene): Increased aromaticity may enhance hydrophobic interactions.
    • Compound 21 (imidazole-2-yl): Closest structural analogue but lacks the chloro-substituted phenyl ring present in the target compound.
  • Spectroscopy : NMR and MS data confirm structural integrity, with variations in aromatic proton environments depending on substituents .

Halogen-Substituted Analogues ()

N-Substituted maleimides (e.g., 22 : N-(4-chlorophenyl)maleimide) demonstrate halogen-dependent bioactivity.

  • Activity Trends : Chlorine substitution (IC₅₀ = 7.24 µM for 22 ) shows slightly reduced potency compared to bromine (4.37 µM) or iodine (4.34 µM).
  • Key Insight : Halogen size/electronegativity impacts target binding, suggesting the target compound’s dual chloro groups may optimize steric and electronic effects .

Biological Activity

The compound (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine , also known by its CAS number 338392-72-6 , is a derivative of imidazole that has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C₁₅H₁₃Cl₂N₃
  • Molecular Weight : 284.19 g/mol
  • Predicted Boiling Point : 543.8 ± 50.0 °C
  • Density : 1.30 ± 0.1 g/cm³
  • pKa : 8.99 ± 0.10 .

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of imidazole, including the target compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine have shown promising results against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC₅₀ values ranging from 2.38 to 3.77 µM .

CompoundCell LineIC₅₀ (µM)
Compound ASISO2.87
Compound BRT-1123.06
(4-chlorophenyl)-N-[5-chloro-2-(phenyl)imidazol]methanamineSISO2.38 - 3.77

These results indicate that the presence of electron-withdrawing groups, such as chlorine, enhances the anti-cancer activity of these compounds.

The mechanisms underlying the cytotoxic effects include induction of apoptosis and inhibition of key enzymes involved in tumor growth. For example, studies indicate that certain imidazole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme linked to immune suppression in cancer . The structural modifications in the imidazole ring and phenyl substituents play crucial roles in enhancing the binding affinity to these targets.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that compounds with multiple electron-withdrawing groups exhibit higher potency against cancer cells. The introduction of bulky lipophilic groups at specific positions has also been found to improve activity .

  • Electron-Withdrawing Groups : Chlorine substituents at the para position significantly increase activity.
  • Bulky Groups : Lipophilic substitutions enhance binding to target sites.

Case Study 1: In Vitro Efficacy

A study involving a series of imidazole derivatives showed that those with a similar structure to (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine exhibited substantial growth inhibition in human cancer cell lines. The most active compound demonstrated an IC₅₀ comparable to traditional chemotherapeutics like cisplatin .

Case Study 2: Apoptosis Induction

Further investigations revealed that treatment with this compound led to significant apoptosis in SISO cells, with increasing concentrations correlating with higher percentages of early and late apoptotic cells .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine?

The compound is typically synthesized via condensation reactions between substituted imidazole aldehydes and aromatic amines. For example, the Schiff base formation between 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde and 4-chlorobenzylamine under reflux in ethanol, catalyzed by acetic acid, yields the target product. Reaction optimization includes controlling stoichiometry, solvent polarity, and temperature to enhance yield (60–75%) . Purification often involves recrystallization from ethanol or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • FT-IR : Identification of C=N stretch (1600–1650 cm⁻¹) and N-H vibrations (3100–3300 cm⁻¹) .
  • NMR : 1H^1H NMR reveals imine proton signals (δ 8.3–8.5 ppm) and aromatic protons (δ 6.8–7.6 ppm). 13C^{13}C NMR confirms the imine carbon (δ 155–160 ppm) .
  • X-ray crystallography : Resolves molecular geometry, confirming planarity of the imidazole-thienopyridine system (mean deviation: 0.033 Å) and intermolecular hydrogen bonding (N–H···N, C–H···Cl) .

Advanced Research Questions

Q. How can computational chemistry methods elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations and wavefunction analysis using software like Multiwfn provide insights into:

  • Electrostatic potential surfaces : Identifies nucleophilic/electrophilic sites via mapped isosurfaces .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with charge-transfer properties .
  • Topological analysis : Quantum Theory of Atoms in Molecules (QTAIM) quantifies bond critical points (e.g., C–Cl: ρ ≈ 0.25 e·Å⁻³) .

Q. How are crystallographic data discrepancies resolved during structural refinement?

Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) address challenges:

  • Disordered residues : Partial occupancy refinement (e.g., 50:50 disorder in chlorophenyl groups) .
  • Hydrogen bonding : Validate N–H···N interactions (2.8–3.0 Å) using difference Fourier maps .
  • Twinned data : Apply twin law matrices (e.g., HKLF5 format) to deconvolute overlapping reflections .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance imine formation kinetics .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate Schiff base condensation .
  • Workup protocols : Gradient pH adjustment (pH 6–7) minimizes byproduct formation .

Q. How are non-covalent interactions analyzed in the crystal lattice?

X-ray crystallography combined with Hirshfeld surface analysis quantifies intermolecular contacts:

  • C–H···Cl interactions : Contribute 12–15% to crystal packing .
  • π-π stacking : Distance between aromatic rings (3.4–3.6 Å) stabilizes layered structures .
  • Hydrogen-bond networks : Supramolecular helices along the b-axis (N–H···N, 2.9 Å) .

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